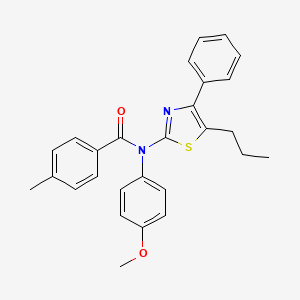
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with 4-methylbenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the benzamide group, potentially leading to the formation of amines or reduced thiazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the benzamide group can produce an amine.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of thiazole-containing molecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the benzamide group are crucial for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the propyl group, which may affect its biological activity and binding affinity.
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-ethyl-1,3-thiazol-2-yl)benzamide: Contains an ethyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-methyl-1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a propyl group can influence its chemical reactivity and biological interactions.
Uniqueness
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide is unique due to the specific combination of substituents on the thiazole ring and the benzamide group
Properties
Molecular Formula |
C27H26N2O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C27H26N2O2S/c1-4-8-24-25(20-9-6-5-7-10-20)28-27(32-24)29(22-15-17-23(31-3)18-16-22)26(30)21-13-11-19(2)12-14-21/h5-7,9-18H,4,8H2,1-3H3 |
InChI Key |
RPWUDELDILAIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















